3-(3-{[(3-Bromophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3-{(3-Bromophenyl)methylamino}azetidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an azetidine ring The compound also contains a bromophenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{(3-Bromophenyl)methylamino}azetidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrazine ring separately. The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol. The pyrazine ring can be prepared through a condensation reaction involving a diamine and a diketone.
Once the azetidine and pyrazine rings are prepared, they can be coupled together using a suitable coupling reagent, such as a palladium catalyst, under mild reaction conditions. The bromophenyl group can be introduced through a bromination reaction using a brominating agent, such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can be achieved through the use of advanced catalytic systems and continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-{(3-Bromophenyl)methylamino}azetidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-{(3-Bromophenyl)methylamino}azetidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{(3-Bromophenyl)methylamino}azetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)propionic acid methyl ester
- 3-(2-Bromophenyl)propionic acid
- N-(4-Bromophenyl)-N-phenylacrylamide
Uniqueness
Compared to similar compounds, 3-(3-{(3-Bromophenyl)methylamino}azetidin-1-yl)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, an azetidine ring, and a bromophenyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[3-[(3-bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-21(9-12-3-2-4-13(17)7-12)14-10-22(11-14)16-15(8-18)19-5-6-20-16/h2-7,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHAASBGFFJWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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